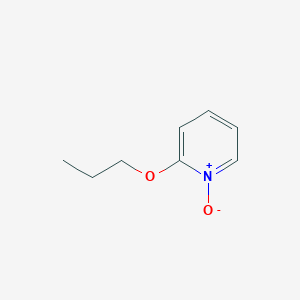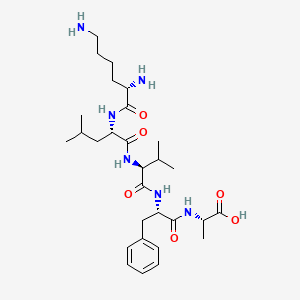![molecular formula C16H22O3 B15163218 {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene CAS No. 193629-87-7](/img/structure/B15163218.png)
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene is an organic compound with a complex structure that includes a peroxy group, a methoxy group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene typically involves multiple steps. One common method starts with the preparation of the intermediate 1-methoxyhexa-2,4-diene, which is then subjected to a peroxidation reaction to introduce the peroxy group. The final step involves the coupling of the peroxy intermediate with benzene under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene can undergo various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming epoxides or other oxidized products.
Reduction: Reduction of the peroxy group can yield alcohols or ethers.
Substitution: The methoxy and benzene groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or ethers. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Industry: Used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene involves its ability to participate in oxidation and reduction reactions. The peroxy group can generate reactive oxygen species, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
What sets {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
193629-87-7 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
2-(1-methoxyhexa-2,4-dienylperoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C16H22O3/c1-5-6-8-13-15(17-4)18-19-16(2,3)14-11-9-7-10-12-14/h5-13,15H,1-4H3 |
InChI-Schlüssel |
NFFUKHBOANSKOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(OC)OOC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)



![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)


![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
